2-(1-Hydroxy-2-methylpropyl)oxolane-2-carboxylic acid
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Overview
Description
2-(1-Hydroxy-2-methylpropyl)oxolane-2-carboxylic acid is a heterocyclic compound that belongs to the oxolane family It is characterized by a five-membered ring containing an oxygen atom and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Hydroxy-2-methylpropyl)oxolane-2-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 2-methyl-1,3-propanediol with diethyl oxalate in the presence of a base, followed by acidification to yield the desired oxolane derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
2-(1-Hydroxy-2-methylpropyl)oxolane-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) facilitate substitution reactions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of halogenated derivatives or other substituted products.
Scientific Research Applications
2-(1-Hydroxy-2-methylpropyl)oxolane-2-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(1-Hydroxy-2-methylpropyl)oxolane-2-carboxylic acid involves its interaction with specific molecular targets. The hydroxyl and carboxylic acid groups can form hydrogen bonds and ionic interactions with proteins and enzymes, influencing their activity and function. These interactions can modulate biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 2-(Hydroxymethyl)oxolane-2-carboxylic acid
- 2-Methyloxolane
- 4-Hydroxy-2-quinolones
Uniqueness
2-(1-Hydroxy-2-methylpropyl)oxolane-2-carboxylic acid is unique due to its specific substitution pattern on the oxolane ring. This structural feature imparts distinct chemical and physical properties, making it suitable for specialized applications in research and industry .
Properties
Molecular Formula |
C9H16O4 |
---|---|
Molecular Weight |
188.22 g/mol |
IUPAC Name |
2-(1-hydroxy-2-methylpropyl)oxolane-2-carboxylic acid |
InChI |
InChI=1S/C9H16O4/c1-6(2)7(10)9(8(11)12)4-3-5-13-9/h6-7,10H,3-5H2,1-2H3,(H,11,12) |
InChI Key |
IVSJUDRQZYVITM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C1(CCCO1)C(=O)O)O |
Origin of Product |
United States |
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